molecular formula C21H22N2O3S B2453852 1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione CAS No. 1396771-00-8

1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B2453852
CAS No.: 1396771-00-8
M. Wt: 382.48
InChI Key: BHWJAUZZMNUKLW-UHFFFAOYSA-N
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Description

1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is a highly specialized organic compound featuring a complex molecular structure. The compound contains both furan and indole rings, linked through a piperidinyl group and a ketone moiety, which makes it a subject of considerable interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps:

  • Formation of the Furan Moiety: Starting with furan-2-carbaldehyde, this is reacted with an appropriate thiol to introduce the thiomethyl group.

  • Piperidine Attachment: The thiomethylfuran derivative undergoes nucleophilic substitution with piperidine, forming the furan-piperidine intermediate.

  • Indole Addition: The final stage involves the coupling of the furan-piperidine intermediate with an indole-3-carbaldehyde derivative, followed by oxidation to yield the desired ketone compound.

Industrial Production Methods: Industrial methods for large-scale production may employ catalysts to enhance reaction rates and improve yields. Process optimization often involves careful control of reaction temperature, pressure, and solvent systems to ensure high purity and efficient synthesis.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: This compound can undergo oxidation to form various oxidative derivatives, particularly at the indole and furan rings.

  • Reduction: Reduction reactions typically focus on the ketone moiety, reducing it to secondary alcohol.

  • Substitution: Both the furan and indole rings can be subjected to electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are often used.

  • Substitution: Halogenating agents, alkylating agents, and strong bases are commonly employed.

Major Products Formed:

  • **Oxidative Derivatives

Properties

IUPAC Name

1-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c24-20(18-12-22-19-6-2-1-5-17(18)19)21(25)23-9-7-15(8-10-23)13-27-14-16-4-3-11-26-16/h1-6,11-12,15,22H,7-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWJAUZZMNUKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSCC2=CC=CO2)C(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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